methyl (3S,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylate
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Overview
Description
Morpholine derivatives are a class of organic compounds that contain a morpholine ring, a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom . They are widely used in organic synthesis and can be found in a variety of natural products and biologically relevant compounds .
Synthesis Analysis
Morpholines can be synthesized from 1,2-amino alcohols and their derivatives, which are the most common starting materials for the preparation of morpholines . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular formula of morpholine is C4H9NO, and it features both amine and ether functional groups . The presence of these functional groups makes morpholine a base; its conjugate acid is called morpholinium .Chemical Reactions Analysis
Morpholines can undergo a variety of chemical reactions due to the presence of the amine and ether functional groups. For example, treating morpholine with hydrochloric acid makes the salt morpholinium chloride .Physical and Chemical Properties Analysis
Morpholine is a colorless liquid with a weak, ammonia-like or fish-like odor . It is miscible with water and has a boiling point of 129 °C .Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Heterocyclic Compounds : Research shows the preparation of methyl 4-oxiranylmethyl-4H-furo[3,2-b]pyrrole-5-carboxylates and related compounds through reactions with chloromethyloxirane. These compounds undergo further reactions to yield N-2-hydroxy-3-heteroaminopropyl-substituted compounds and substituted 4,5-dihydrofuro[2',3':4,5]pyrrolo[2,1-c][1,4]oxazin-8-ones, illustrating the potential for the targeted compound to participate in complex synthetic pathways leading to novel heterocyclic systems (Krutošíková et al., 2001).
Caspase-3 Inhibitors Synthesis : In the search for novel pharmacological agents, compounds such as 2-substituted 4-methyl-8-(morpholine-4-sulfonyl)-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines have been synthesized and evaluated as potent inhibitors of caspase-3, a crucial enzyme in apoptosis. This research demonstrates the potential therapeutic applications of compounds with similar structures in drug discovery (Kravchenko et al., 2005).
Innovative One-Pot Syntheses : Novel protocols for synthesizing complex molecules, such as 1-alkyl-2-(aryloxy)methyl-1H-pyrrolo[2,3-b]quinoxalines, have been developed. These methods involve one-pot reactions facilitated by palladium catalysts, showcasing the potential for efficient synthesis of complex heterocycles, which could include the targeted compound (Keivanloo et al., 2018).
Antimicrobial Agent Synthesis : The creation of (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives and their evaluation as antimicrobial agents illustrate the potential biomedical research applications of structurally related compounds. These findings suggest that methyl (3S,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylate could be explored for similar biological activities (Hublikar et al., 2019).
Safety and Hazards
Future Directions
The synthesis and applications of morpholine derivatives continue to be an active area of research. Recent advances have been made in the stereoselective synthesis of morpholines and their carbonyl-containing analogs using transition metal catalysis . Future research may focus on developing more efficient and selective methods for the synthesis of morpholine derivatives, as well as exploring their potential applications in various fields.
Properties
IUPAC Name |
methyl (3S,8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-12-9(11)8-5-10-4-2-3-7(10)6-13-8/h7-8H,2-6H2,1H3/t7-,8+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQWSGIBAROLHY-SFYZADRCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN2CCCC2CO1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CN2CCC[C@@H]2CO1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909286-90-3 |
Source
|
Record name | methyl (3S,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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